molecular formula C7H5F3N4O B1348506 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 198953-53-6

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Número de catálogo: B1348506
Número CAS: 198953-53-6
Peso molecular: 218.14 g/mol
Clave InChI: RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The historical development of 1,2,4-triazolo[1,5-a]pyrimidine heterocycles traces back to the early twentieth century, establishing the foundation for compounds like 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one. The triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas, marking the beginning of systematic investigation into this class of fused nitrogen-containing heterocycles. This pioneering work established the fundamental synthetic pathways and structural understanding that would eventually enable the development of more complex derivatives, including those incorporating trifluoromethyl substituents.

The evolution of triazolopyrimidine chemistry throughout the twentieth century demonstrated the remarkable versatility of this scaffold, as evidenced by its applications in various therapeutic areas and its adoption in numerous drug discovery programs. The introduction of fluorinated analogs, including trifluoromethyl-substituted derivatives like 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one, represents a significant advancement in the field, combining the inherent biological activity of the triazolopyrimidine core with the unique pharmacological properties imparted by fluorine substitution. The systematic exploration of fluorinated triazolopyrimidine derivatives has been driven by the recognition that fluorine incorporation can dramatically alter molecular properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.

The specific compound 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one emerged from this broader research trajectory, representing a convergence of synthetic methodology development and structure-activity relationship optimization. Contemporary research has demonstrated that this compound can be synthesized through efficient three-component condensation reactions, utilizing aromatic aldehydes, beta-dicarbonyl compounds containing trifluoromethyl groups, and amino-triazole precursors under carefully controlled conditions. These synthetic advances have made the compound more accessible for research purposes, facilitating its investigation across multiple disciplines and contributing to its growing significance in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

The significance of 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one in heterocyclic chemistry stems from its embodiment of several key principles that define modern pharmaceutical chemistry. The compound exemplifies the strategic incorporation of fluorine atoms into heterocyclic frameworks, a approach that has become increasingly important in drug design and development. The trifluoromethyl group present in this compound represents one of the most important fluorinated substituents in medicinal chemistry, known for its ability to enhance metabolic stability, improve membrane permeability, and modulate protein-ligand interactions through unique electronic and steric effects.

The triazolopyrimidine core of this compound demonstrates remarkable structural versatility, functioning as what researchers have termed a "privileged scaffold" in medicinal chemistry. This designation reflects the ability of the triazolopyrimidine framework to serve multiple roles depending on substitution patterns and electronic environment. Research has shown that triazolopyrimidine derivatives can function as purine isosteres, carboxylic acid bioisosteres, and metal-chelating agents, highlighting the fundamental importance of this heterocyclic system. The specific substitution pattern in 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one, with its methyl and trifluoromethyl substituents, creates a unique electronic environment that influences both chemical reactivity and biological activity.

Contemporary heterocyclic chemistry has increasingly focused on the development of fluorinated compounds due to their enhanced pharmacological properties, and 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one represents an excellent example of this trend. The compound's significance extends beyond its individual properties to encompass its role as a synthetic intermediate and structural template for the development of related compounds with diverse biological activities. Research has demonstrated that modification of triazolopyrimidine scaffolds through strategic substitution can yield compounds with antimicrobial, anticancer, and antiviral properties, underscoring the broader significance of this chemical class.

The methodological advances in synthesizing compounds like 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one have contributed significantly to the field of heterocyclic chemistry by demonstrating efficient routes to complex fluorinated heterocycles. These synthetic developments have implications beyond the specific compound, providing general strategies for incorporating trifluoromethyl groups into heterocyclic frameworks and enabling the preparation of diverse libraries of fluorinated compounds for biological evaluation.

Position in Triazolopyrimidinone Family of Compounds

5-Methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one occupies a distinctive position within the broader triazolopyrimidinone family, representing a specific structural variant that combines the fundamental triazolopyrimidine scaffold with carefully positioned substituents that modulate its chemical and biological properties. The triazolopyrimidinone family encompasses a diverse array of compounds characterized by the presence of a fused triazole-pyrimidine ring system with various substitution patterns, and this particular compound exemplifies the sophisticated level of structural optimization achieved in modern heterocyclic chemistry.

Within the triazolopyrimidinone family, compounds can be broadly categorized based on their substitution patterns, oxidation states, and tautomeric forms. 5-Methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one belongs to the subset of compounds featuring ketone functionality at the 7-position, which significantly influences both chemical reactivity and biological activity compared to other family members such as triazolopyrimidine alcohols or thiones. The presence of the 7-ketone group creates opportunities for tautomerization and hydrogen bonding interactions that are crucial for biological activity and molecular recognition processes.

The specific substitution pattern of this compound, featuring a methyl group at the 5-position and a trifluoromethyl group at the 2-position, distinguishes it from other family members and confers unique properties. Comparative analysis with related compounds in the triazolopyrimidinone family reveals that the trifluoromethyl substitution pattern significantly enhances certain pharmacological properties while potentially altering others. For example, comparison with the non-fluorinated analog 5-methyl-triazolo[1,5-a]pyrimidin-7-one demonstrates the profound impact of trifluoromethyl incorporation on molecular properties such as lipophilicity, metabolic stability, and protein binding affinity.

The evolutionary development of the triazolopyrimidinone family has been driven by structure-activity relationship studies that systematically explore the effects of different substituents on biological activity. Within this context, 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one represents an advanced member of the family that incorporates lessons learned from earlier structure-activity relationship investigations. Research has shown that triazolopyrimidinone derivatives with similar substitution patterns can exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, depending on the specific nature and positioning of substituents.

The compound's position within the triazolopyrimidinone family is further defined by its synthetic accessibility and potential for further derivatization. Unlike some family members that require complex multi-step synthetic sequences, 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one can be prepared through relatively straightforward synthetic methods, making it an attractive starting point for the development of compound libraries and structure-activity relationship studies. This accessibility has contributed to its adoption as a key structural template within the broader family of triazolopyrimidinone compounds.

Structural Characteristics and Nomenclature

The structural characteristics of 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one reflect a sophisticated molecular architecture that combines multiple heterocyclic elements with strategically positioned substituents to create a compound with unique chemical and physical properties. The compound possesses a molecular formula of C7H5F3N4O and a molecular weight of 218.14 grams per mole, representing a relatively compact yet structurally complex heterocyclic system. The fundamental framework consists of a fused triazole-pyrimidine ring system, where the triazole ring is annelated to the pyrimidine ring in a [1,5-a] fusion pattern, creating a bicyclic aromatic system with distinctive electronic properties.

The numbering system employed in the nomenclature of this compound follows established conventions for triazolopyrimidine derivatives, where the triazole ring contributes positions 1, 2, and 4, while the pyrimidine ring provides positions 5, 6, and 7. The 5-methyl substituent occupies a position on the pyrimidine ring adjacent to the ring fusion, while the 2-trifluoromethyl group is located on the triazole portion of the molecule. The ketone functionality at position 7 represents the most oxidized carbon center in the molecule and significantly influences the compound's tautomeric behavior and hydrogen bonding capacity. The designation "4H" in the compound name indicates the specific tautomeric form, specifying the location of the hydrogen atom in the tautomeric equilibrium.

Structural Feature Description Chemical Significance
Molecular Formula C7H5F3N4O Compact fluorinated heterocycle
Molecular Weight 218.14 g/mol Suitable for pharmaceutical applications
Ring System Fused triazole-pyrimidine Aromatic bicyclic framework
Methyl Substituent Position 5 Modulates electronic properties
Trifluoromethyl Group Position 2 Enhances lipophilicity and stability
Ketone Functionality Position 7 Enables tautomerization and H-bonding

The three-dimensional structure of 5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one exhibits several important conformational characteristics that influence its chemical behavior and biological activity. The fused ring system maintains a planar aromatic configuration, with the trifluoromethyl group extending out of the plane of the heterocyclic system. The ketone group at position 7 can participate in tautomeric equilibria, potentially existing in both keto and enol forms under appropriate conditions, although the keto form typically predominates under physiological conditions. The spatial arrangement of the methyl and trifluoromethyl substituents creates a distinctive molecular shape that influences intermolecular interactions and molecular recognition processes.

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds, incorporating both the core ring system designation and the specific substitution pattern. The name "5-methyl-2-trifluoromethyl-4H-triazolo[1,5-a]pyrimidin-7-one" provides complete structural information, specifying the positions and identities of all substituents as well as the tautomeric form. Alternative naming systems may occasionally be encountered in the literature, including simplified names that omit certain structural details, but the systematic name provides the most precise structural description. The Chemical Abstracts Service registry number 198953-53-6 serves as a unique identifier for this specific compound, ensuring unambiguous identification across different databases and literature sources.

The structural characteristics of this compound also encompass important physicochemical properties that influence its behavior in various chemical and biological systems. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity compared to non-fluorinated analogs, while simultaneously increasing its metabolic stability due to the strength of carbon-fluorine bonds. The aromatic heterocyclic system provides opportunities for pi-stacking interactions and hydrogen bonding through the ketone oxygen and nitrogen atoms, facilitating molecular recognition and binding to biological targets. These structural features collectively contribute to the compound's potential utility in pharmaceutical applications and its significance within the broader context of fluorinated heterocyclic chemistry.

Propiedades

IUPAC Name

5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXSBDEUTWHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333778
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198953-53-6
Record name 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl₂) under supercritical carbon dioxide conditions . This method is advantageous due to its solvent-free nature and the use of supercritical carbon dioxide, which is an environmentally friendly solvent.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes and the use of alternative catalysts to improve yield and reduce costs. The exact methods can vary depending on the desired purity and scale of production.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has shown potential as an anti-malarial agent. Studies have demonstrated its activity against Plasmodium falciparum, the parasite responsible for malaria . The presence of the trifluoromethyl group enhances its biological activity, making it a promising candidate for further drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound in drug discovery.

Industry

Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anti-malarial activity is attributed to its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum . This inhibition disrupts the pyrimidine biosynthesis pathway, essential for the parasite’s survival and replication.

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

The triazolopyrimidinone core is highly versatile, with modifications at positions 2, 5, and 7 significantly altering physicochemical and biological properties. Below is a systematic comparison with structurally related derivatives:

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents (Position) Key Properties References
Target Compound 5-Me, 2-CF₃ High lipophilicity (CF₃), metabolic stability, potential for membrane penetration
S1-TP (5-(chloromethyl)-2-(4-MeOPh)-TP) 5-ClMe, 2-4-MeOPh Electrophilic (ClMe), bulky aromatic substituent (4-MeOPh) reduces solubility
Compound B (5-Me-2-NO₂-7-CF₃-TP) 5-Me, 2-NO₂, 7-CF₃ Electron-withdrawing NO₂ enhances reactivity; CF₃ improves thermal stability
Lead1 (2-NH₂-5-benzazepine-TP) 2-NH₂, 5-benzazepine Hydrogen-bonding capacity (NH₂), bulky substituent enhances target specificity
5-Me-2-MeS-TP 5-Me, 2-MeS Moderate lipophilicity (MeS), less electronegative than CF₃
5-(MeOCH₂)-2-Me-TP 5-MeOCH₂, 2-Me Polar (MeOCH₂) increases solubility; reduced metabolic resistance
5-Et-2-OMe-TP 5-Et, 2-OMe Ethyl enhances steric bulk; OMe reduces lipophilicity

Key Observations :

  • Trifluoromethyl (CF₃): The target compound’s CF₃ group provides strong electron-withdrawing effects and high lipophilicity, favoring blood-brain barrier penetration and resistance to oxidative metabolism compared to nitro (NO₂) or methoxy (OMe) groups .
  • Amino (NH₂): Lead1’s NH₂ group enhances hydrogen bonding, critical for protease inhibition (e.g., SARS-CoV-2 Mpro binding affinity: −129.266 kJ/mol) .
Antiviral Activity
  • Lead1 and Lead2: These 2-amino-substituted triazolopyrimidinones exhibit superior binding to SARS-CoV-2 Mpro (binding energies: −129.266 and −116.478 kJ/mol) compared to Lopinavir, attributed to their NH₂ and aromatic substituents . The target compound lacks amino groups, suggesting different target preferences.
  • Compound B: Designed as a high-energy density material (HEDM), its NO₂ and CF₃ groups optimize detonation velocity and stability, highlighting divergent applications compared to pharmaceuticals .
Enzyme Inhibition
  • 5-(ClMe)-2-Ph-TP : Binds to FABP4 (IC₅₀ = 28 µM) via hydrophobic interactions with its chloromethyl and phenyl groups . The target compound’s CF₃ may similarly engage hydrophobic pockets but with higher steric bulk.

Metabolic and Toxicological Profiles

  • 2-MeS-TP () : Methylthio groups are susceptible to oxidative metabolism, forming sulfoxides or sulfones, whereas CF₃ in the target compound resists such degradation .
  • 5-(MeOCH₂)-TP () : Methoxymethyl groups may undergo hydrolytic cleavage, reducing half-life compared to the target compound’s stable CF₃ .

Actividad Biológica

Overview

5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrimidine class, which is known for its potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C7_7H5_5F3_3N4_4O
  • Molecular Weight : 218.14 g/mol
  • CAS Number : 198953-53-6

This compound's unique structure, characterized by a methyl and a trifluoromethyl group, enhances its biological activity and stability compared to similar compounds.

Anticancer Properties

This compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Gastric Cancer (MGC-803) : Demonstrated effective inhibition of cell proliferation.
  • Colorectal Cancer (HCT-116) : Exhibited potent anticancer activity.
  • Breast Cancer (MCF-7) : Shown to reduce cell viability significantly.

The compound interacts with dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis, leading to its anticancer effects by disrupting nucleotide metabolism in cancer cells .

The molecular mechanism involves binding to the active site of DHODH. This interaction stabilizes the enzyme-inhibitor complex through hydrogen bonds and π-stacking interactions. The inhibition of DHODH results in decreased levels of pyrimidines necessary for DNA synthesis, thus hindering cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-oneLacks trifluoromethyl groupModerate anticancer activity
2-Trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidineSimilar triazole structureNotable anti-malarial activity

The presence of both methyl and trifluoromethyl groups in this compound enhances its biological activity compared to its analogs .

Antimicrobial Activity

Recent studies have indicated that this compound also possesses antimicrobial properties. It has shown efficacy against Plasmodium falciparum, the malaria-causing parasite. This suggests potential applications in treating malaria alongside its anticancer properties .

Study on Anticancer Efficacy

In a comparative study involving several derivatives of triazolopyrimidines:

  • Compound BS62 , structurally similar to this compound, exhibited an IC50_{50} value of 29.1 µM against MDA-MB453 breast cancer cells. This highlights the potential of modifying structural elements to enhance anticancer efficacy .

SAR Analysis

Structure-activity relationship (SAR) studies have shown that modifications on the pyrimidine ring can significantly affect biological activity. For instance:

  • Compounds with fluorine substitutions demonstrated increased potency against various cancer cell lines compared to their non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for preparing 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?

The synthesis typically involves cyclization strategies using triazolo-pyrimidine precursors. For example:

  • Cyclocondensation : Reacting triazolo[1,5-a]pyrimidin-7-one systems with trifluoromethylating agents under controlled conditions (e.g., using aldehyde and diethyl azodicarboxylate (DEAD) in DMF) .
  • Additive-mediated synthesis : Employing additives like tetramethylenediamine (TMDP) in ethanol/water (1:1 v/v) to enhance reaction efficiency. Avoid molten-state TMDP due to toxicity concerns .
  • Key considerations : Monitor reaction temperature (60–80°C) and stoichiometric ratios to minimize side products. Yields typically range from 65% to 85% depending on purity of starting materials .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs. For example:

  • A related compound, 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, was resolved with an R factor of 0.055, confirming the triazolo-pyrimidine core geometry .
  • Ensure high-resolution data (≤1.0 Å) to detect subtle electronic effects from the trifluoromethyl group .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR can distinguish methyl groups (δ 2.1–2.5 ppm) and aromatic protons .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns.
  • IR spectroscopy : Look for C=O stretches (~1700 cm1^{-1}) and triazole ring vibrations (~1500–1600 cm1^{-1}) .

Advanced Research Questions

Q. How do computational methods predict the energetic properties of trifluoromethyl-substituted triazolo-pyrimidines?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to estimate:

  • Heats of Formation (HOF) : Critical for evaluating detonation velocity (DD) and pressure (PP). For example, Group B derivatives (5-methyl-2-nitro-7-trifluoromethyl analogs) show DD ≈ 8.5 km/s and PP ≈ 30 GPa, outperforming traditional explosives like TNT .
  • Electrostatic potential surfaces : Identify electron-deficient regions for nitro-group functionalization .

Q. How can structural modifications enhance biological activity in triazolo-pyrimidine derivatives?

  • Anticancer activity : Introduce substituents like 2-(4-substituted piperazin-1-yl)-2-oxoethyl fragments to improve EGFR kinase inhibition (docking scores: -9.5 to -11.4 kcal/mol) .
  • Enzyme inhibition : The trifluoromethyl group enhances metabolic stability and binding affinity. Compare IC50_{50} values across analogs (e.g., pyrazolo[1,5-a]pyrimidines vs. triazolo[1,5-c]pyrimidines) .

Q. How to resolve contradictions in reported synthetic yields for triazolo-pyrimidine derivatives?

  • Case study : TMDP-mediated synthesis in ethanol/water (1:1 v/v) yields 82% vs. molten-state TMDP (75%) due to better solubility and reduced side reactions .
  • Troubleshooting : Optimize solvent polarity, catalyst loading, and reaction time. Use HPLC to quantify impurities and adjust purification protocols (e.g., column chromatography vs. recrystallization) .

Q. What are the challenges in experimental determination of heats of formation (HOF) for energetic derivatives?

  • Safety risks : Handling nitro-substituted compounds requires specialized facilities (e.g., blast shields).
  • Alternative approach : Use computationally derived HOF values validated against experimental data (error margin <5%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.